N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4/c1-27-16-7-6-12(9-14(16)20)22-19(26)18-15(25)10-17(28-2)24(23-18)13-5-3-4-11(21)8-13/h3-10H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUXIDFFEIEJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridazine core with various substituents that influence its biological activity. The IUPAC name reflects its intricate structure, which includes chloro, methoxy, and fluorine groups. Its molecular formula is C_{19}H_{17ClFN_3O_3S $$.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds within the dihydropyridazine class. For instance, derivatives of this compound have shown significant antibacterial activity against various strains:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 - 100 | |
| Escherichia coli | 128 | |
| Pseudomonas aeruginosa | 128 | |
| Bacillus subtilis | 32 - 128 |
These findings suggest that the compound could be effective against common pathogens, making it a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets within bacterial cells. It may inhibit key enzymes involved in cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. For example, similar compounds have been shown to disrupt the function of DNA gyrase or inhibit folate synthesis pathways in bacteria .
Study on Antimicrobial Efficacy
A study conducted by researchers investigated the efficacy of various dihydropyridazine derivatives, including this compound. The study utilized the agar well diffusion method to assess antimicrobial activity against several bacterial strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics such as Gentamicin and Ciprofloxacin .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the substituent groups significantly affected the biological activity of the compounds. For instance, increasing the electron-withdrawing nature of substituents enhanced antibacterial potency. The presence of methoxy and chloro groups was particularly noted to improve interaction with bacterial targets, leading to increased efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
